molecular formula C4H6F2O3 B3043770 2,2-Difluoroethyl Methyl Carbonate CAS No. 916678-13-2

2,2-Difluoroethyl Methyl Carbonate

Cat. No. B3043770
M. Wt: 140.09 g/mol
InChI Key: QOARFWDBTJVWJG-UHFFFAOYSA-N
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Patent
US08178246B2

Procedure details

2,2-Difluoroethyl ethyl carbonate was prepared as in [Synthesis of 2,2-Difluoroethyl Methyl Carbonate] of Example IV-1, except that ethyl chlorocarbonate (7.9 g, 0.073 mol) was substituted for methyl chlorocarbonate (6.9 g, 0.073 mol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
Quantity
6.9 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=[O:9])([O:7][CH3:8])[O:2][CH2:3][CH:4]([F:6])[F:5].[C:10](Cl)(=O)OCC.C(Cl)(=O)OC>>[C:1](=[O:9])([O:7][CH2:8][CH3:10])[O:2][CH2:3][CH:4]([F:6])[F:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC(F)F)(OC)=O
Step Two
Name
Quantity
7.9 g
Type
reactant
Smiles
C(OCC)(=O)Cl
Step Three
Name
Quantity
6.9 g
Type
reactant
Smiles
C(OC)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(OCC(F)F)(OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.